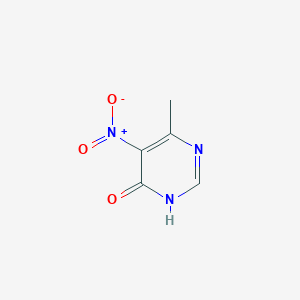

4-Pyrimidinol, 6-methyl-5-nitro-

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are of paramount importance in contemporary chemical research, primarily due to their presence in the fundamental building blocks of life and their wide-ranging applications in medicine and agriculture. ontosight.ai The pyrimidine ring is a core component of the nucleobases uracil, thymine, and cytosine, which are essential for the structure and function of nucleic acids, DNA, and RNA. This biological significance has driven extensive research into synthetic pyrimidine analogues for therapeutic purposes.

These compounds are known to exhibit a wide array of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. ontosight.aiontosight.ai The versatility of the pyrimidine scaffold allows for the introduction of various functional groups, enabling the fine-tuning of their chemical and biological properties. This has led to the development of numerous pyrimidine-based drugs. Furthermore, pyrimidine derivatives serve as crucial intermediates in the synthesis of more complex molecules. ontosight.ai The introduction of substituents like nitro groups can significantly influence the reactivity of the pyrimidine ring, making them valuable precursors in organic synthesis.

Historical Trajectory and Evolution of Substituted Pyrimidinol Chemistry

The journey of pyrimidine chemistry began in the 19th century with the isolation of alloxan (B1665706) from uric acid and the synthesis of barbituric acid by Adolf von Baeyer. A pivotal moment came in 1884 when Pinner initiated a systematic investigation into pyrimidine derivatives by synthesizing them through the condensation of ethyl acetoacetate (B1235776) with amidines. This laid the groundwork for the exploration of a vast number of substituted pyrimidines.

The development of substituted pyrimidinols, a sub-class of pyrimidines, gained momentum as researchers began to understand the tautomeric nature of hydroxypyrimidines, which predominantly exist in the lactam form. researchgate.net The introduction of various substituents onto the pyrimidinol ring was a key area of research, with a focus on understanding their influence on the chemical and physical properties of the resulting molecules. The mid-20th century saw significant progress in the synthesis of nitro-substituted pyrimidines, driven by the desire to explore the unique reactivity conferred by the electron-withdrawing nitro group. These historical developments have paved the way for the synthesis and investigation of specifically substituted compounds like 4-Pyrimidinol, 6-methyl-5-nitro-.

Defined Scope and Specific Research Objectives Pertaining to 4-Pyrimidinol, 6-methyl-5-nitro-

The specific research focus on 4-Pyrimidinol, 6-methyl-5-nitro- is centered on its unique structural features: a hydroxyl group at position 4, a methyl group at position 6, and a nitro group at position 5. The presence of the nitro group is particularly significant as it is expected to activate the pyrimidine ring towards nucleophilic substitution reactions.

Key research objectives for this compound would include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to obtain 4-Pyrimidinol, 6-methyl-5-nitro- in high purity. This would be followed by comprehensive characterization using modern analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and properties.

Reactivity Studies: Investigating the chemical reactivity of the compound, particularly the influence of the nitro and methyl groups on the reactivity of the pyrimidinol ring. This could involve exploring its potential as a building block in the synthesis of more complex heterocyclic systems.

Exploring Potential Applications: While this article does not delve into specific applications, a primary research objective would be to investigate its potential as an intermediate in the synthesis of novel compounds with potential biological activity, drawing parallels from the known applications of other nitro-substituted pyrimidine derivatives.

Chemical and Physical Properties

The fundamental properties of 4-Pyrimidinol, 6-methyl-5-nitro- are summarized in the table below, based on available data. nist.gov

| Property | Value |

| Molecular Formula | C₅H₅N₃O₃ |

| Molecular Weight | 155.1115 g/mol |

| IUPAC Name | 6-methyl-5-nitro-1H-pyrimidin-4-one |

| CAS Registry Number | 25624-76-4 |

| InChI Key | JCOKXNKTIIGLPD-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation of chemical compounds. For 4-Pyrimidinol, 6-methyl-5-nitro-, an infrared (IR) spectrum is available, providing insights into its functional groups. nist.gov

| Spectroscopic Data | Information |

| Infrared (IR) Spectrum | The IR spectrum, collected as a solid (KBr disc), would show characteristic absorption bands for the N-H, C=O, C=C, C=N, and NO₂ functional groups present in the molecule. nist.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-3-4(8(10)11)5(9)7-2-6-3/h2H,1H3,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOKXNKTIIGLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 4 Pyrimidinol, 6 Methyl 5 Nitro

Transformations and Interconversions of the Nitro Group

The nitro group is a versatile functional group that serves as a key site for synthetic modifications on the 6-methyl-5-nitro-4-pyrimidinol core. Its transformations are central to creating a variety of derivatives with different electronic and structural properties.

Catalytic and Stoichiometric Reduction Reactions to Amino Derivatives

The most prominent and widely utilized transformation of the 5-nitro group is its reduction to a 5-amino group, yielding 5-amino-6-methyl-4-pyrimidinol. This conversion is critical as it transforms a strongly electron-withdrawing, meta-directing group into a strongly electron-activating, ortho-para-directing amino group, profoundly altering the reactivity of the pyrimidine (B1678525) ring. masterorganicchemistry.com A variety of reducing agents and catalytic systems have been shown to be effective for the reduction of nitro groups on related heterocyclic and aromatic systems, which are applicable to 6-methyl-5-nitro-4-pyrimidinol.

Commonly employed methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) are highly effective. masterorganicchemistry.com For instance, catalytic hydrogenation is a standard procedure for reducing nitro groups on aromatic rings to amines. masterorganicchemistry.com

Metal-Acid Systems: Stoichiometric reduction using metals in an acidic medium is a classic and effective method. Systems such as iron (Fe) in hydrochloric acid (HCl), tin (Sn) in HCl, or zinc (Zn) in HCl are frequently used. masterorganicchemistry.com Patents describing the synthesis of related compounds, such as 5-amino-6-methyl benzimidazolone from its nitro precursor, specify the use of iron powder in an ethanol-water system as a viable reduction method. nih.govnih.gov

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄), often in conjunction with a catalyst, can also be used for the reduction of aromatic nitro compounds.

The resulting 5-amino-6-methyl-4-pyrimidinol is a key intermediate for the synthesis of various fused heterocyclic systems, such as purines and pteridines. masterorganicchemistry.com

Table 1: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Neutral pH, various solvents | High yield, clean reaction, neutral conditions | Requires specialized hydrogenation equipment, catalyst can be expensive |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Acidic | Inexpensive reagents, robust and reliable | Requires stoichiometric amounts of metal, acidic workup, potential for metal waste |

| Iron Powder Reduction | Fe, Ethanol (B145695)/Water | Neutral/Slightly Acidic | Low toxicity solvent system, cost-effective | Can be slower than other methods, iron sludge byproduct |

Other Synthetic Manipulations and Functionalizations of the Nitro Moiety

While reduction to the amino group is the most common fate of the nitro group on this scaffold, other transformations are known for nitroarenes that offer alternative synthetic pathways. The electron-deficient nature of the 5-nitropyrimidine (B80762) system makes the nitro group itself susceptible to nucleophilic attack, a reaction less common for nitro groups on electron-rich aromatic rings.

Research on related nitropyridines and other electron-deficient systems has shown that the nitro group can be displaced by strong nucleophiles. This nucleophilic aromatic substitution (SNAr) of the nitro group can be a powerful tool for introducing a range of functionalities. For example, studies on nitropyridines have demonstrated their displacement by fluoride (B91410) ions to create PET imaging agents.

Additionally, the nitro group activates the pyrimidine ring towards other reactions. For instance, the nitroalkene-like character within the ring can facilitate cycloaddition reactions. Electron-deficient 5-nitro-2-pyridones, for example, participate as dienophiles in Diels-Alder reactions with electron-rich dienes. This suggests that 6-methyl-5-nitro-4-pyrimidinol could potentially undergo similar cycloaddition chemistry under appropriate conditions, leading to complex fused-ring structures.

Nucleophilic Substitution Reactions on the Pyrimidine Ring System

The electron-deficient character of the pyrimidine ring, enhanced by the C5-nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of substituents.

Substitution at Hydroxy-Substituted Positions

The hydroxyl group at the C4 position is not a good leaving group for direct nucleophilic substitution. Therefore, it must first be converted into a more reactive group. A standard and effective method for this activation is the conversion of the hydroxyl group into a chloro group.

This is typically achieved by treating the pyrimidinol with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction transforms 4-pyrimidinol, 6-methyl-5-nitro- into 4-chloro-6-methyl-5-nitropyrimidine (B12969529). The resulting chloro-substituent is an excellent leaving group.

Once the activated 4-chloro intermediate is formed, it readily undergoes nucleophilic substitution with a variety of nucleophiles. This two-step sequence is a common strategy in pyrimidine chemistry. For example, studies on 4,6-dihydroxy-2-methyl-5-nitropyrimidine show it can be converted to the 4,6-dichloro derivative, which then serves as a precursor for introducing other groups like methoxy (B1213986) functions via nucleophilic substitution.

Table 2: Typical Nucleophilic Substitution Reactions at C4 (via Chloro Intermediate)

| Nucleophile | Reagent Example | Product Functional Group |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Ether (-OR) |

| Amine | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Amino (-NH₂, -NHR, -NR₂) |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether (-SR) |

| Azide (B81097) | Sodium azide (NaN₃) | Azido (-N₃) |

Substitution at Other Electrophilic Centers of the Pyrimidine Ring

The presence of the electron-withdrawing nitro group at C5 strongly activates the C4 and C6 positions of the pyrimidine ring towards nucleophilic attack. This electronic influence is a key principle in the reactivity of 5-nitropyrimidines. If the C4 and C6 positions bear suitable leaving groups (like halogens), they become highly susceptible to displacement by nucleophiles.

For instance, in the analogous compound 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758), the presence of the nitro group facilitates the substitution of both chlorine atoms by nucleophiles like sodium methoxide. This demonstrates the powerful activating effect of the C5-nitro substituent on adjacent positions. Therefore, if a derivative of 4-pyrimidinol, 6-methyl-5-nitro- were to have a leaving group at the C6 position instead of the methyl group, this position would also be highly activated towards nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions on Pyrimidinol Scaffolds

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult to perform on pyrimidine rings. The inherent π-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it electron-poor and thus unattractive to electrophiles.

The presence of a powerful electron-withdrawing nitro group, as in 4-pyrimidinol, 6-methyl-5-nitro-, further deactivates the ring towards electrophilic attack. While the hydroxyl and methyl groups are activating, their influence is generally insufficient to overcome the combined deactivating effects of the ring nitrogens and the nitro group. In strongly deactivated aromatic systems like nitrobenzene (B124822), electrophilic substitution requires harsh conditions and proceeds slowly, with the incoming electrophile being directed to the meta position relative to the nitro group. Given that the pyrimidine ring is already more deactivated than benzene, successful electrophilic substitution on the 4-pyrimidinol, 6-methyl-5-nitro- ring is highly unfavorable and not a commonly used synthetic strategy.

Condensation Reactions and Annulation Pathways for Novel Heterocyclic Systems

The strategic placement of functional groups in 4-Pyrimidinol, 6-methyl-5-nitro- makes it a valuable precursor for the synthesis of more complex heterocyclic systems through condensation and annulation reactions. The pyrimidine ring, activated by the electron-withdrawing nitro group, along with the reactive hydroxyl and methyl groups, provides multiple sites for chemical transformation.

Research into related pyrimidine derivatives has established foundational methodologies for building such systems. For instance, the synthesis of pyrimidines often involves the condensation of components like ethyl acetoacetate (B1235776) with amidines. This general principle extends to the use of pre-formed pyrimidines as building blocks. The compound 4,6-dimethoxy-2-methyl-5-nitropyrimidine, a related derivative, is known to serve as a key intermediate for the synthesis of more intricate heterocyclic structures.

In the case of 4-Pyrimidinol, 6-methyl-5-nitro-, the hydroxyl group can be converted into a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride. google.com This transformation into a halopyrimidine is a common strategy to facilitate subsequent nucleophilic substitution reactions, which are a cornerstone of building fused ring systems. For example, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine is achieved through a multi-step process that includes nitration, cyclization, methylation, and chlorination. google.com The resulting dichlorinated pyrimidine is highly reactive towards nucleophiles.

A general pathway for creating fused heterocyclic systems from a 4-pyrimidinol derivative is outlined in the table below.

Table 1: Generalized Annulation Strategy for Pyrimidinol Derivatives

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Chlorination | POCl₃ | 4-Chloro-6-methyl-5-nitropyrimidine | Activation of the C4 position for nucleophilic attack. |

| 2 | Nucleophilic Substitution | Hydrazine (H₂NNH₂) | 4-Hydrazinyl-6-methyl-5-nitropyrimidine | Introduction of a nucleophilic center for subsequent cyclization. |

This sequence of reactions demonstrates how the initial 4-pyrimidinol structure can be elaborated into more complex, fused heterocyclic systems like triazolopyrimidines. The specific nature of the final heterocyclic system can be tailored by the choice of the nucleophile and the cyclizing agent.

Molecular Rearrangement Reactions Involving Nitro-Pyrimidinol Frameworks

Molecular rearrangements offer a powerful tool for skeletal transformations in organic synthesis. While specific rearrangement reactions extensively documented for 4-Pyrimidinol, 6-methyl-5-nitro- are not abundant in the literature, the general principles of rearrangement chemistry can be applied to this framework. The presence of the nitro group and the pyrimidine core suggests the potential for several types of rearrangements.

One potential pathway for rearrangement could involve the reduction of the nitro group. Reduction of a nitro group can lead to various intermediates, such as nitroso, hydroxylamino, and amino groups. N-Arylhydroxylamines, for instance, are known to undergo the Bamberger rearrangement in the presence of a strong acid to yield aminophenols. wiley-vch.de A hypothetical Bamberger-type rearrangement for a reduced derivative of our target compound is presented below.

Table 2: Hypothetical Bamberger-Type Rearrangement

| Step | Description | Intermediate |

|---|---|---|

| 1 | Reduction of the nitro group on the pyrimidine ring. | 5-Hydroxylamino-6-methyl-4-pyrimidinol |

| 2 | Protonation of the hydroxylamino group in acidic medium. | Protonated hydroxylamino-pyrimidinol |

| 3 | Elimination of water to form a nitrenium-like ion. | Pyrimidinyl-nitrenium ion intermediate |

Another class of relevant rearrangements is the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester or a lactone. wiley-vch.de While the pyrimidinol exists predominantly in its enol form, it is in tautomeric equilibrium with a keto form (a pyrimidinone). This keto tautomer could theoretically undergo a Baeyer-Villiger-type oxidation, although this would likely require specific reaction conditions and suitable oxidizing agents.

Sigmatropic rearrangements, such as the Claisen rearrangement, are also a possibility if the pyrimidinol framework is appropriately substituted. For example, if an allyl ether were to be formed at the C4-hydroxyl group, a wiley-vch.dewiley-vch.de-sigmatropic rearrangement could potentially occur, leading to a C-allylated pyrimidinone. wiley-vch.de

These examples remain largely hypothetical for 4-Pyrimidinol, 6-methyl-5-nitro- itself but are based on established reactivity patterns of similar functional groups and heterocyclic systems.

Acid-Base Equilibrium Studies and Proton Transfer Mechanisms

The acid-base properties of 4-Pyrimidinol, 6-methyl-5-nitro- are dictated by the presence of the acidic hydroxyl group and the basic nitrogen atoms within the pyrimidine ring. The electronic environment created by the methyl and nitro substituents significantly influences the pKa values of the molecule.

Studies on similar pyrimidine derivatives provide insight into the expected acid-base equilibria. For example, research on 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione has determined its first-stage acid dissociation constant (pKa1) to be 9.23 ± 0.03 in aqueous solution. nih.gov This indicates that the proton on one of the hydroxyl groups is weakly acidic. Given the structural similarities, the pKa of the hydroxyl group in 4-Pyrimidinol, 6-methyl-5-nitro- is expected to be in a similar range, though likely lower (more acidic) due to the strong electron-withdrawing effect of the 5-nitro group.

Proton transfer is a key mechanistic step in many reactions involving pyrimidinols. The tautomeric equilibrium between the pyrimidinol and pyrimidinone forms is a classic example of proton transfer.

Figure 1: Tautomeric Equilibrium of 4-Pyrimidinol, 6-methyl-5-nitro-

Computational studies on related systems have shown that in the gas phase, double proton transfer can occur in a concerted manner, while in solution, a stepwise mechanism is often favored. nih.gov The solvent plays a crucial role in stabilizing the intermediates formed during proton transfer. nih.gov

The acid-base properties of such compounds are also relevant in non-aqueous media. For instance, conductance studies of acid-base equilibria between pyridine (B92270) N-oxides and acids in nitrobenzene have been performed to understand the formation of various ionic species. rsc.org

Table 3: Predicted Acid-Base Properties of 4-Pyrimidinol, 6-methyl-5-nitro-

| Feature | Description | Influencing Factors |

|---|---|---|

| Acidity | The C4-OH group is acidic and can be deprotonated. | Electron-withdrawing 5-nitro group increases acidity. |

| Basicity | The ring nitrogen atoms are basic and can be protonated. | The electron-withdrawing nitro group decreases basicity. |

| Tautomerism | Exists in equilibrium between the -ol and -one forms. | Solvent polarity, pH, and temperature can shift the equilibrium. |

Systematic Synthesis and Structural Modifications of 4 Pyrimidinol, 6 Methyl 5 Nitro Derivatives

Directed Synthesis of Substituted 4-Pyrimidinol, 6-methyl-5-nitro- Analogs

The synthesis of the 4-pyrimidinol, 6-methyl-5-nitro- core relies on classical pyrimidine (B1678525) construction strategies, typically involving the condensation of a three-carbon precursor with a urea (B33335) or amidine derivative. The specific substitution pattern is achieved by selecting appropriately functionalized starting materials.

A primary route involves the cyclocondensation of a β-ketoester with urea, followed by nitration. For instance, the reaction of ethyl acetoacetate (B1235776) with urea yields 6-methyl-4-pyrimidinol. Subsequent nitration, often using a mixture of nitric and sulfuric acid, introduces the nitro group at the electron-rich C5 position, which is activated by the adjacent nitrogen atoms and the hydroxyl group.

Alternative strategies build the ring with the nitro group already in place. The synthesis of related compounds like 4,6-dichloro-2-methylthio-5-nitropyrimidine begins with diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination. google.com This multi-step approach highlights the versatility of pyrimidine synthesis, allowing for the introduction of various substituents. For the title compound, a similar pathway could involve the cyclization of nitromalonamide with an acetaldehyde (B116499) equivalent or the condensation of nitroacetic acid derivatives with N-acetyl synthons.

Another powerful method involves the reaction of 3-aminocrotononitrile (B73559) with a nitrating agent, followed by hydrolysis and cyclization, or by using building blocks like 1-morpholino-2-nitropropylene, which can react with amino-azoles to form fused pyrimidine systems, demonstrating a method to install the adjacent methyl and nitro groups. mdpi.com

Table 1: Examples of Synthetic Approaches to Substituted 5-Nitro-Pyrimidines

| Starting Materials | Key Reaction Steps | Product Type | Reference |

|---|---|---|---|

| Diethyl Malonate, Thiourea | 1. Nitration 2. Cyclization 3. Methylation 4. Chlorination | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | google.com |

| 4,6-Dihydroxypyrimidine | 1. Nitration 2. Chlorination 3. Methoxylation | 4,6-Dimethoxy-5-nitropyrimidine | |

| 3-Aminopyrazole, 1-Morpholino-2-nitropropylene, Benzaldehyde | Condensation/Cyclization | 5-Methyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine | mdpi.com |

Functionalization Strategies at Exocyclic Amine or Hydroxyl Positions

The reactivity of 4-pyrimidinol, 6-methyl-5-nitro- is dominated by its hydroxyl group and the potent electron-withdrawing nitro group, which can itself be transformed into a versatile amino group.

Functionalization of the Hydroxyl Group: The hydroxyl group at the C4 position renders the molecule tautomeric, existing in equilibrium with its 4(3H)-pyrimidinone form. This hydroxyl group can be readily converted into a more versatile leaving group. A standard method involves treatment with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the 4-chloro-6-methyl-5-nitropyrimidine (B12969529) intermediate. This chlorinated analog is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functionalities. For example, reaction with sodium methoxide (B1231860) produces the 4-methoxy derivative, while reaction with various primary or secondary amines yields 4-amino substituted pyrimidines.

Functionalization via the Nitro Group: The nitro group is a powerful tool for introducing nitrogen-based functionalities. A fundamental transformation is its reduction to a primary amino group, creating 5-amino-6-methyl-4-pyrimidinol. mdpi-res.com This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid. The resulting 5-amino group is a key nucleophile and can undergo acylation, alkylation, sulfonylation, or serve as a handle for constructing fused heterocyclic rings, such as purines and pteridines. researchgate.net

Table 2: Key Functionalization Reactions

| Position | Reagent(s) | Transformation | Product Class | Reference |

|---|---|---|---|---|

| C4-OH | POCl₃ | Hydroxyl to Chloro | 4-Chloro-6-methyl-5-nitropyrimidine | |

| C4-Cl | NaOMe | Chloro to Methoxy (B1213986) | 4-Methoxy-6-methyl-5-nitropyrimidine | |

| C4-Cl | R₁R₂NH | Chloro to Amino | 4-(Substituted amino)-6-methyl-5-nitropyrimidine | researchgate.net |

Isosteric and Bioisosteric Replacements within the Pyrimidine Ring System

Modifying the core structure through isosteric and bioisosteric replacements is a common strategy in drug design to fine-tune a molecule's physicochemical and pharmacological properties.

Ring System Replacements: The pyrimidine core can be replaced by other heterocyclic systems. For example, replacing a C-H unit with a nitrogen atom can lead to triazine analogs. Fused systems are also of significant interest; synthetic routes that build upon the 5-amino derivative of the title compound can lead to the formation of purines, pteridines, or azolopyrimidines, where the pyrimidine ring is annulated with another heterocyclic ring like imidazole, pyrazole, or triazole. mdpi.comresearchgate.net

Substituent Replacements: The substituents on the pyrimidine ring can be readily exchanged for isosteric groups.

Hydroxyl Group (C4): The hydroxyl group can be replaced with a thiol group (-SH) via the chloro intermediate, or with an amino group (-NH₂) to create a cytosine analog.

Nitro Group (C5): The strongly electron-withdrawing nitro group can be swapped for other groups with similar electronic properties, such as a cyano (-CN) or a trifluoromethyl (-CF₃) group. nih.gov These changes can modulate the molecule's reactivity, lipophilicity, and metabolic stability.

Methyl Group (C6): The methyl group can be replaced by other small alkyl groups (e.g., ethyl, propyl) or halogen atoms to alter the steric profile of the molecule. ontosight.aiontosight.ai

Table 3: Examples of Isosteric and Bioisosteric Analogs

| Original Group | Position | Isosteric Replacement | Resulting Compound Class | Reference |

|---|---|---|---|---|

| -OH | C4 | -SH | 4-Thiopyrimidinol derivative | General |

| -NO₂ | C5 | -CF₃ | 5-Trifluoromethylpyrimidine derivative | nih.gov |

| -CH₃ | C6 | -C₂H₅ | 6-Ethyl-4-pyrimidinol derivative | ontosight.ai |

Formation and Characterization of Organic Salts and Co-crystals

The solid-state properties of a compound, such as solubility and stability, can be significantly altered through the formation of salts and co-crystals.

Organic Salts: The 4-pyrimidinol, 6-methyl-5-nitro- molecule possesses a weakly acidic hydroxyl group (pKa similar to phenols, but modified by the heterocyclic ring). It can be deprotonated by a strong base to form a pyrimidinate salt. If the nitro group is reduced to an amino group, the resulting molecule becomes amphoteric, possessing both a basic site (C5-NH₂) and an acidic site (C4-OH), potentially forming zwitterionic salts under appropriate pH conditions.

Co-crystals: Co-crystallization offers a powerful method to engineer the physical properties of a molecule without altering its covalent structure. nih.gov The title compound is an excellent candidate for co-crystal formation due to the presence of strong hydrogen bond donors (-OH) and acceptors (the nitrogen atoms in the ring and the oxygen atoms of the nitro group).

By combining it with a suitable co-former molecule in a specific stoichiometric ratio, stable, crystalline multi-component assemblies can be formed. nih.gov Potential co-formers are molecules with complementary hydrogen-bonding functionalities, such as carboxamides (e.g., isonicotinamide), carboxylic acids, or other heterocycles (e.g., bipyridine). nih.gov The formation of co-crystals, typically achieved through methods like solvent evaporation or solid-state grinding, can lead to novel materials with improved solubility, dissolution rates, and physical stability. Characterization of these new solid forms is performed using techniques such as X-ray diffraction (single-crystal or powder), differential scanning calorimetry (DSC), and infrared spectroscopy (IR).

Table 4: Potential Supramolecular Interactions for Co-crystal Formation

| Pyrimidinol Functional Group | Role | Potential Co-former Functional Group | Role | Resulting H-Bond Motif |

|---|---|---|---|---|

| C4-OH | Donor | Carboxamide C=O | Acceptor | R-O-H···O=C |

| C4-OH | Donor | Pyridyl Nitrogen | Acceptor | R-O-H···N-py |

| C5-NO₂ | Acceptor | Carboxylic Acid -OH | Donor | R-O-H···O₂N-R' |

Advanced Spectroscopic and Crystallographic Characterization of 4 Pyrimidinol, 6 Methyl 5 Nitro and Its Derivatives

Vibrational Spectroscopy for Comprehensive Molecular Structure Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which induces vibrations of its constituent bonds. The resulting spectrum provides characteristic peaks corresponding to specific functional groups. For pyrimidine (B1678525) derivatives, FTIR is instrumental in identifying key stretching and bending vibrations. nih.govnih.gov

In the analysis of compounds structurally related to 4-Pyrimidinol, 6-methyl-5-nitro-, characteristic vibrational bands are observed. For instance, the O-H stretching vibrations of hydroxyl groups typically appear in the range of 3145-3430 cm⁻¹, indicating intermolecular hydrogen bonding. niscpr.res.in The C-CH₃ stretching vibration is often identified around 1215-1295 cm⁻¹. niscpr.res.in Furthermore, the vibrations of the nitro group (NO₂) are crucial for characterization and are often coupled with skeletal vibrations of the pyrimidine ring. nih.gov

Table 1: Characteristic FTIR Vibrational Frequencies for Related Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching | 3145-3430 | niscpr.res.in |

| C-CH₃ | Stretching | 1215-1295 | niscpr.res.in |

| NO₂ | Coupled with skeletal vibrations | Varies | nih.gov |

| C=O | Stretching | ~1700 | rsc.org |

| N-H | Stretching | ~3400 | rsc.org |

This table presents typical ranges and is for illustrative purposes. Actual values for 4-Pyrimidinol, 6-methyl-5-nitro- may vary.

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the molecular structure. nih.govnih.gov

In studies of similar nitro-substituted methyl-pyridines, Raman spectra have been used to identify C-CH₃ stretching and out-of-plane bending modes, often observed around 1295 cm⁻¹ and 440 cm⁻¹, respectively. niscpr.res.in The analysis of both FTIR and Raman spectra allows for a more robust assignment of vibrational modes, leveraging the different selection rules of each technique. niscpr.res.inresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to simulate the vibrational spectra and aid in the assignment of experimental bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure and tautomeric equilibria of 4-Pyrimidinol, 6-methyl-5-nitro-. nih.govchemicalbook.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In derivatives of 4-Pyrimidinol, 6-methyl-5-nitro-, the chemical shifts of the methyl protons and any aromatic or vinyl protons are key indicators of the molecular structure. arkat-usa.org For example, the signal for a methyl group (CH₃) attached to a pyrimidine ring would typically appear in a specific region of the spectrum. The presence of exchangeable protons, such as those on hydroxyl or amino groups, can also be identified and often appear as broad signals. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. chegg.com For 4-Pyrimidinol, 6-methyl-5-nitro-, the carbon atoms of the pyrimidine ring, the methyl group, and any carbons attached to the nitro and hydroxyl groups would have characteristic chemical shifts. chemicalbook.comchemicalbook.com This technique is crucial for confirming the carbon framework of the molecule.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrimidine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |

|---|---|---|---|---|

| ¹H (CH₃) | ~2.3 | singlet | Methyl protons | rsc.org |

| ¹H (NH) | ~9.2 | broad singlet | Exchangeable proton | rsc.org |

| ¹³C (C=O) | ~165 | singlet | Carbonyl carbon | rsc.org |

| ¹³C (C-CH₃) | ~18 | singlet | Methyl carbon | rsc.org |

| ¹³C (Ring Carbons) | 100-160 | singlets | Aromatic/heterocyclic carbons | rsc.org |

This table is a generalized representation based on data for related compounds. Specific shifts for 4-Pyrimidinol, 6-methyl-5-nitro- would require experimental determination.

¹⁵N NMR spectroscopy is particularly valuable for studying nitrogen-containing heterocyclic compounds like 4-Pyrimidinol, 6-methyl-5-nitro-, as it directly probes the nitrogen atoms in the pyrimidine ring and the nitro group. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization, protonation state, and involvement in tautomeric equilibria. nih.gov

The study of tautomerism is critical for hydroxypyrimidines, which can exist in equilibrium between the hydroxyl and keto forms. ¹⁵N NMR can distinguish between these forms and determine their relative populations. researchgate.net Furthermore, changes in ¹⁵N chemical shifts upon protonation can reveal the site of protonation on the pyrimidine ring, providing insights into the basicity of the different nitrogen atoms. researchgate.net For instance, the protonation of an sp²-hybridized nitrogen lone pair typically results in a significant upfield shift (shielding) of the ¹⁵N signal. nih.gov The analysis of ¹⁵N NMR data, often in conjunction with computational studies, is a powerful method for understanding the electronic structure and reactivity of these molecules. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Electronic absorption spectroscopy is a important technique for investigating the electronic transitions within a molecule. For 4-Pyrimidinol, 6-methyl-5-nitro-, a UV-Vis spectrum would be expected to reveal absorptions corresponding to π→π* and n→π* transitions. The pyrimidine ring, being an aromatic system, possesses π orbitals that can engage in transitions to higher energy π* orbitals. The presence of the nitro group, a strong chromophore, would likely result in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrimidine core. This is due to the electron-withdrawing nature of the nitro group, which extends the conjugation of the π-system.

The lone pairs of electrons on the nitrogen and oxygen atoms of the pyrimidine ring and the nitro group can undergo n→π* transitions. These are typically of lower intensity compared to π→π* transitions. The solvent environment can influence the position of these absorption bands; polar solvents may lead to shifts in the absorption maxima due to stabilization of the ground or excited states.

A hypothetical data table for the UV-Vis absorption of 4-Pyrimidinol, 6-methyl-5-nitro- in a common solvent like ethanol (B145695) might look as follows. Please note, this data is illustrative and not based on experimental results.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Ethanol | ~280-320 | ~8,000-12,000 | π→π |

| Ethanol | ~350-400 | ~1,000-3,000 | n→π |

High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the precise determination of the molecular weight of 4-Pyrimidinol, 6-methyl-5-nitro-, which has a molecular formula of C₅H₅N₃O₃ and a monoisotopic mass of 155.0331 Da. HRMS can confirm this mass with high accuracy, typically to within a few parts per million, which is crucial for unambiguous identification.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate ions for mass analysis. The subsequent fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For 4-Pyrimidinol, 6-methyl-5-nitro-, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) or nitric oxide (NO). Other expected fragmentations could include the loss of a methyl radical (CH₃) or cleavage of the pyrimidine ring. The study of fragmentation patterns of related nitro-substituted heterocycles, such as nitroimidazoles, shows that the loss of NO and NO₂ are common and significant fragmentation pathways. nih.gov

A potential fragmentation pattern is presented in the table below. This is a generalized representation and would require experimental verification.

| m/z | Proposed Fragment | Neutral Loss |

| 155.0331 | [C₅H₅N₃O₃]⁺ | - |

| 125.0225 | [C₅H₅N₂O₂]⁺ | NO |

| 109.0327 | [C₅H₅N₂O]⁺ | NO₂ |

| 140.0096 | [C₄H₂N₃O₃]⁺ | CH₃ |

Single Crystal X-ray Diffraction (SCXRD) Studies

Single crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule in the solid state. To date, a single crystal structure of 4-Pyrimidinol, 6-methyl-5-nitro- has not been reported in open literature. However, analysis of related structures provides insight into what could be expected.

Precise Determination of Molecular Geometry and Conformation in the Crystalline State

SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles of 4-Pyrimidinol, 6-methyl-5-nitro-. This would reveal the planarity of the pyrimidine ring and the orientation of the methyl and nitro substituents. The tautomeric form present in the crystal, either the -ol or the -one form, would also be definitively established. For example, in the crystal structure of a related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the pyrimidine ring is essentially planar.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The presence of a hydroxyl group (or a ketone in the tautomeric form) and a nitro group suggests that hydrogen bonding would be a dominant intermolecular interaction in the crystal lattice of 4-Pyrimidinol, 6-methyl-5-nitro-. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring can act as acceptors.

Furthermore, π-π stacking interactions between the aromatic pyrimidine rings are anticipated. These interactions, where the planar rings stack on top of each other, are common in nitrogen-containing heterocyclic compounds and contribute significantly to the stability of the crystal packing. In the crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, π-π stacking is observed with centroid-centroid separations between pyrimidine rings of 3.4572(8) Å and 3.5433(7) Å.

Investigation of Polymorphism and Crystallization Engineering

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for 4-Pyrimidinol, 6-methyl-5-nitro-. Different polymorphs can exhibit distinct physical properties, such as solubility and melting point. A systematic study of crystallization conditions, including the choice of solvent, temperature, and cooling rate, would be necessary to identify and characterize any potential polymorphs. Understanding and controlling polymorphism is a critical aspect of crystallization engineering.

Theoretical and Computational Chemistry Studies on 4 Pyrimidinol, 6 Methyl 5 Nitro

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the ground state properties of molecules. A typical study would involve a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Geometry Optimization and Conformer Energetic Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For 4-pyrimidinol, 6-methyl-5-nitro-, this would include determining the planarity of the pyrimidine (B1678525) ring and the orientation of the hydroxyl, methyl, and nitro substituents.

It is also crucial to investigate different possible conformers, such as tautomers (e.g., the keto-enol forms of the pyrimidinol ring) or rotamers (differing orientations of the nitro or hydroxyl groups). The relative energies of these conformers would be calculated to identify the most stable isomer in the gas phase and in different solvent environments, which can be simulated using models like the Polarizable Continuum Model (PCM).

Hypothetical Data Table for Optimized Geometrical Parameters: This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are for illustrative purposes only. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | N1-C2 | 1.345 | N1-C2-N3 | 120.5 | C6-N1-C2-N3 | 0.1 | | C4-C5 | 1.430 | C4-C5-C6 | 118.9 | O-C4-C5-N(nitro) | 179.8 | | C5-N(nitro) | 1.470 | C5-C6-N1 | 121.0 | H-O-C4-C5 | 180.0 | | C4-O | 1.360 | O-C4-N3 | 122.3 | | | | C6-C(methyl) | 1.510 | | | | |

Vibrational Frequency Calculations and Experimental Spectroscopic Correlation

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups (C=N, N-O, O-H, C-H).

The predicted spectra can then be compared with experimentally obtained FT-IR and FT-Raman spectra. This correlation helps to validate the computational model and aids in the definitive assignment of experimental spectral bands.

Prediction of Electronic Properties (HOMO-LUMO Gaps, Charge Distribution)

DFT is also used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A small gap suggests that the molecule is more polarizable and more reactive.

Furthermore, the distribution of electron density can be visualized and quantified using methods like Mulliken population analysis or by mapping the electrostatic potential (MEP). The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting sites of intermolecular interactions and chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on the calculated wavefunction, translating it into familiar concepts of Lewis structures, lone pairs, and charge delocalization.

Hybridization States and Electronic Delocalization Pathways

NBO analysis describes the hybridization of atomic orbitals that form the chemical bonds. It would reveal the sp-hybridization of the atoms within the pyrimidine ring and the substituents. More importantly, it quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These donor-acceptor interactions correspond to hyperconjugation and resonance effects, which are key to understanding the molecule's stability and structure. For 4-pyrimidinol, 6-methyl-5-nitro-, this would specifically highlight the electronic interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro group and pyrimidine ring.

Quantitative Assessment of Intermolecular and Intramolecular Charge Transfer Interactions

Hypothetical Data Table for NBO Analysis: This table illustrates the type of data generated from an NBO analysis. The values are for illustrative purposes only.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | 25.5 |

| LP(2) O | π*(C4-C5) | 18.2 |

| π(C5-C6) | π*(N-O) of NO2 | 15.8 |

Until dedicated research is published, the detailed theoretical and computational profile of 4-pyrimidinol, 6-methyl-5-nitro- remains speculative, based on the established capabilities of these computational methods for analogous molecular systems.

Advanced Applications of 4 Pyrimidinol, 6 Methyl 5 Nitro in Organic Synthesis and Materials Science

Strategic Utilization as a Synthetic Synthon in Heterocyclic Synthesis

In the realm of organic synthesis, 4-Pyrimidinol, 6-methyl-5-nitro- serves as a versatile synthetic synthon, or building block, for the construction of more complex heterocyclic systems. The strategic placement of its functional groups allows for a variety of chemical transformations. The pyrimidinol moiety can exist in tautomeric equilibrium with its corresponding pyrimidone form. The hydroxyl group can be converted into a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride. google.com This transformation from a hydroxypyrimidine to a chloropyrimidine is a critical step, as the chloro substituent is readily displaced by various nucleophiles, enabling the introduction of diverse functionalities at the 4-position. nih.gov

Furthermore, the nitro group at the 5-position is a powerful tool for synthetic chemists. Its strong electron-withdrawing nature activates the pyrimidine (B1678525) ring for certain reactions and can be readily reduced to an amino group. This resulting 5-aminopyrimidine (B1217817) is a key intermediate for building fused heterocyclic systems, such as purines and pteridines, through cyclization reactions with appropriate reagents. mdpi.com

Role as a Key Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-Pyrimidinol, 6-methyl-5-nitro- extends to its role as a key precursor for a range of complex organic molecules with significant biological and industrial applications.

Building Blocks for Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in many biologically active compounds. nih.gov, nih.gov 4-Pyrimidinol, 6-methyl-5-nitro- is an ideal starting material for synthesizing fused pyrimidine systems. A common and powerful strategy involves the reduction of the 5-nitro group to a 5-amino group. This transformation creates a vicinal diamino-type functionality (when considering the nitrogen at position 6 of the ring). This setup is primed for cyclization reactions. For instance, reaction of the resulting 5-aminopyrimidine derivative with appropriate one-carbon synthons can lead to the formation of purine (B94841) analogues. Similarly, condensation with α-dicarbonyl compounds or their equivalents can be used to construct pteridine (B1203161) ring systems. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from 5-Nitropyrimidine (B80762) Precursors

| Precursor Functional Group | Reagent for Cyclization | Resulting Fused Heterocycle |

| 5-Nitro group (reduced to 5-amino) | Formic Acid or derivative | Purine analogue |

| 5-Nitro group (reduced to 5-amino) | Glyoxal or other α-dicarbonyls | Pteridine analogue |

| 4-Chloro (from 4-pyrimidinol), 5-amino | Various bifunctional reagents | Other condensed pyrimidines |

This table illustrates common synthetic pathways starting from functionalized nitropyrimidines.

Intermediates for Active Pharmaceutical Ingredient (API) Building Blocks

The pyrimidine nucleus is a common feature in a vast number of approved drugs and pharmacologically active molecules. nih.gov, researchgate.net Substituted pyrimidines are recognized for their ability to interact with various biological targets. Consequently, derivatives of 4-Pyrimidinol, 6-methyl-5-nitro- are valuable intermediates for constructing building blocks for Active Pharmaceutical Ingredients (APIs).

For example, the conversion of the 4-pyrimidinol to a 4-chloropyrimidine, followed by nucleophilic substitution, is a key strategy. The resulting substituted aminopyrimidines are found in various therapeutic agents. While direct use of this specific compound may not be widely documented, its structural motifs are highly relevant. For instance, 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) is a known intermediate in the synthesis of the antihypertensive drug moxonidine. Similarly, aminopyridine intermediates, which can be conceptually related to aminopyrimidines, are used to synthesize the MR antagonist finerenone. researchgate.net The chemical transformations available to 4-Pyrimidinol, 6-methyl-5-nitro- make it a plausible precursor for analogous, novel pharmaceutical scaffolds.

Scaffolds for Agrochemical Development

The pyrimidine ring is not only prevalent in pharmaceuticals but also in modern agrochemicals, including fungicides and herbicides. nih.gov, researchgate.net Pyrimidine derivatives are known to exhibit a range of biological activities against phytopathogenic fungi and weeds. nih.gov, researchgate.net For example, several commercial fungicides like cyprodinil (B131803) and pyrimethanil (B132214) are based on the pyrimidine structure. nih.gov

Applications in Functional Materials Science

The unique electronic properties of 4-Pyrimidinol, 6-methyl-5-nitro- make it an interesting candidate for the development of advanced functional materials.

Design and Synthesis of Advanced Functional Materials (e.g., NLO materials, dyes)

The development of materials with nonlinear optical (NLO) properties is crucial for applications in optoelectronics and data storage. researchgate.net Such materials often possess a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. The pyrimidine ring itself is π-deficient and electron-withdrawing. researchgate.net In 4-Pyrimidinol, 6-methyl-5-nitro-, the hydroxyl (or pyrimidinol) group acts as an electron donor, while the nitro group is a very strong electron acceptor. This intramolecular charge-transfer characteristic makes it a promising scaffold for NLO materials.

Similarly, this push-pull system is a classic design principle for organic dyes. The electronic transitions within such molecules can be tuned to absorb and emit light at specific wavelengths in the visible spectrum. By modifying the substituents on the pyrimidine ring, it is possible to create a variety of pyrimidine-based azo dyes. The core structure of 4-Pyrimidinol, 6-methyl-5-nitro- provides a foundational blueprint for chromophores that could be used as colorants or functional dyes in sensing applications.

Integration into Supramolecular Assemblies (e.g., via Hydrogen Bonding, Host-Guest Chemistry)

The molecular architecture of 4-pyrimidinol, 6-methyl-5-nitro- makes it a compelling building block for the construction of supramolecular assemblies. Its potential for integration into such higher-order structures is primarily dictated by its capacity for forming specific and directional non-covalent interactions, most notably hydrogen bonds. While direct and extensive research on the supramolecular chemistry of this specific compound is limited in the available literature, a detailed analysis of its functional groups, coupled with insights from structurally related molecules, allows for a comprehensive understanding of its potential applications in this field.

Hydrogen Bonding: The Primary Driving Force for Self-Assembly

The structure of 4-pyrimidinol, 6-methyl-5-nitro- is richly decorated with functional groups that can participate in hydrogen bonding, acting as both donors and acceptors. This dual functionality is key to its ability to self-assemble into well-ordered, one-, two-, or three-dimensional networks.

Key Hydrogen Bonding Sites:

Pyrimidinol Moiety: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the adjacent ring nitrogen atoms and the exocyclic oxygen can act as hydrogen bond acceptors. The tautomeric nature of the hydroxypyrimidine ring can also influence the hydrogen bonding patterns.

Nitro Group: The two oxygen atoms of the nitro group (-NO₂) are strong hydrogen bond acceptors.

The interplay between these donor and acceptor sites can give rise to a variety of robust and predictable hydrogen-bonding motifs. For instance, the formation of dimeric structures through self-complementary hydrogen bonds is a common feature in similar heterocyclic systems. These dimers can then further assemble into more extended structures.

Insight into the potential supramolecular arrangements of 4-pyrimidinol, 6-methyl-5-nitro- can be gleaned from studies on related pyrimidinone derivatives. For example, the crystal structure of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate reveals the formation of a hydrogen-bonded ribbon. nih.gov In this structure, a combination of O-H···O, O-H···N, and N-H···O hydrogen bonds links the molecules into a broad, tape-like assembly. This precedent strongly suggests that 4-pyrimidinol, 6-methyl-5-nitro-, with its similar pyrimidinol core, is also capable of forming such one-dimensional supramolecular polymers.

Furthermore, research on the co-crystallization of 5-nitrouracil, another pyrimidine derivative bearing a nitro group, has demonstrated the formation of molecular tapes held together by N-H···O hydrogen bonds. beilstein-journals.org The study also showed that the inclusion of different guest molecules could systematically modify these hydrogen-bonded structures. This highlights the potential of 4-pyrimidinol, 6-methyl-5-nitro- in the rational design of co-crystals with tailored architectures and properties.

Anticipated Hydrogen Bonding Motifs in Supramolecular Assemblies of 4-Pyrimidinol, 6-methyl-5-nitro-

| Motif Type | Description of Interaction | Potential Interacting Groups |

| Dimer | Two molecules associate via self-complementary hydrogen bonds. | Hydroxyl-to-ring Nitrogen; Hydroxyl-to-Nitro Oxygen |

| Chain/Ribbon | Molecules are linked in a linear fashion to form a 1D array. | Head-to-tail interactions involving the hydroxyl and nitro groups. |

| Sheet | Linear chains are interconnected through lateral hydrogen bonds. | Weaker C-H···O interactions or linkages through co-crystallized solvent molecules. |

Host-Guest Chemistry: A Frontier for Future Exploration

The participation of 4-pyrimidinol, 6-methyl-5-nitro- in host-guest chemistry is a largely unexplored but promising area of research. In this context, the molecule could function as a "guest," becoming encapsulated within the cavity of a larger "host" molecule. Its relatively compact size and the presence of polar, hydrogen-bonding functional groups would make it a suitable candidate for inclusion in the hydrophobic cavities of hosts like cyclodextrins or within the larger, more complex binding sites of calixarenes and cucurbiturils. The stability of such host-guest complexes would be enhanced by specific hydrogen bonds between the guest molecule and the host's interior surface.

While there are no specific examples in the literature of 4-pyrimidinol, 6-methyl-5-nitro- acting as a guest, the principles of molecular recognition suggest this is a viable avenue for future investigation. The encapsulation of this molecule could lead to the development of novel formulations with modified solubility or reactivity, or to the creation of sensitive molecular sensors.

Conversely, it is also plausible that self-assembled supramolecular structures of 4-pyrimidinol, 6-methyl-5-nitro- could form lattices with voids or channels capable of entrapping smaller solvent molecules, thus acting as a "host" in its own right. The formation of such inclusion compounds is highly dependent on the crystallization conditions and the geometry of the resulting hydrogen-bonded network.

Future Research Directions and Emerging Perspectives for 4 Pyrimidinol, 6 Methyl 5 Nitro

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The chemical industry's increasing focus on environmental stewardship has spurred the development of green chemistry approaches for synthesizing heterocyclic compounds. Future research concerning 4-Pyrimidinol, 6-methyl-5-nitro- is expected to prioritize the development of sustainable synthetic routes that are both efficient and environmentally benign.

Key areas of focus include:

Alternative Energy Sources: Methodologies employing ultrasonic irradiation and microwave-assisted synthesis are gaining traction. bme.hu These techniques can often reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. For instance, the use of ultrasound in aqueous media has been shown to be effective for synthesizing related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. bme.hu

Benign Solvent Systems: A shift away from volatile and hazardous organic solvents towards greener alternatives like water, ethanol (B145695), or supercritical fluids is anticipated. Research into aqueous media reactions, potentially assisted by catalysts like KHSO₄, could provide an eco-friendly pathway for pyrimidine (B1678525) synthesis. bme.hu

Atom Economy and Waste Reduction: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This includes optimizing reaction conditions to minimize the formation of byproducts and waste, which has been a focus of recent patent applications for related compounds.

| Green Chemistry Approach | Potential Advantage for Synthesis |

| Ultrasonic Irradiation | Reduced reaction times, increased yields |

| Microwave-Assisted Synthesis | Rapid heating, improved process control |

| Aqueous Solvent Systems | Reduced environmental impact, enhanced safety |

| High Atom Economy Reactions | Minimized waste generation, increased efficiency |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The specific arrangement of functional groups on the 4-Pyrimidinol, 6-methyl-5-nitro- ring system offers a platform for discovering novel chemical transformations. The presence of the nitro group, in particular, strongly influences the molecule's reactivity, activating the pyrimidine ring towards nucleophilic aromatic substitution while deactivating it to electrophilic attack.

Future investigations are likely to explore:

Reduction of the Nitro Group: The conversion of the nitro group into an amino group is a key transformation. This opens up a vast array of subsequent reactions, such as diazotization, amide formation, or the construction of fused heterocyclic systems like purines and pteridines. researchgate.net

Nucleophilic Substitution: While the hydroxyl group at the 4-position is a key feature, its conversion to a better leaving group (e.g., a chloro group via POCl₃) would enable a variety of nucleophilic substitution reactions. This would allow for the introduction of amines, thiols, or alkoxides to further functionalize the pyrimidine core.

Tautomerism: The compound exists in tautomeric equilibrium between the 4-pyrimidinol and the 4(3H)-pyrimidinone forms. nist.gov Understanding and controlling this tautomerism is crucial, as each form can exhibit different reactivity, allowing for selective transformations.

Cycloaddition Reactions: The electron-deficient nature of the pyrimidine ring, enhanced by the nitro group, could make it a suitable partner in various cycloaddition reactions, leading to the synthesis of complex polycyclic structures.

Integration of Advanced Computational Modeling for Precise Structure-Property Relationship Predictions

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. For 4-Pyrimidinol, 6-methyl-5-nitro-, advanced computational modeling can offer deep insights into its structure-property relationships without the need for extensive, time-consuming synthesis and testing.

Future computational studies are expected to involve:

Density Functional Theory (DFT) Calculations: To predict electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions. This information is vital for understanding and predicting the molecule's reactivity towards electrophiles and nucleophiles.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the compound's solid-state structure and physical properties. researchgate.netnih.gov

Predictive Modeling for Reactivity: Simulating reaction mechanisms and transition states to identify the most favorable pathways for various transformations. This can help in optimizing reaction conditions and predicting the feasibility of novel, untested reactions.

Structure-Based Virtual Screening: If the compound is explored for biological applications, computational docking studies could predict its binding affinity to various biological targets, guiding the design of new derivatives.

| Computational Method | Predicted Property / Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices |

| X-ray Crystallography Analysis | Solid-state structure, bond lengths/angles, intermolecular forces researchgate.netnih.gov |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical or biological activity |

Strategic Integration in Multi-Component and Cascade Organic Synthesis

Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single step, thereby reducing waste and improving efficiency. 4-Pyrimidinol, 6-methyl-5-nitro-, with its multiple functional groups, is an ideal candidate for integration into such processes.

Future research will likely focus on using this pyrimidine derivative as a key building block in:

Fused Heterocycle Synthesis: The amino derivative (obtained after nitro group reduction) can be used in cascade reactions to build fused ring systems. For example, reaction with appropriate reagents could lead to the formation of pyrazolo[3,4-d]pyrimidines or thienopyrimidines. researchgate.netresearchgate.net

Doebner-type Reactions: The activated methyl group could potentially participate in condensation reactions with aldehydes, initiating a cascade sequence to form more complex structures. Related pyrimidine syntheses have been used to create inhibitors of key enzymes. nih.gov

Ugi and Passerini Reactions: While requiring the generation of an isocyanide or carboxylic acid functionality, the pyrimidine core could be incorporated into isocyanide-based MCRs, which are powerful tools for rapidly generating molecular diversity. nih.gov

One-Pot Multi-Step Syntheses: Designing synthetic sequences where the pyrimidine is sequentially modified in a single reaction vessel without isolation of intermediates. This could involve, for example, a chlorination followed by a nucleophilic substitution and then a final reduction, all performed in one pot to maximize efficiency.

By leveraging its inherent reactivity, 4-Pyrimidinol, 6-methyl-5-nitro- can serve as a versatile platform for the efficient synthesis of novel and complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.